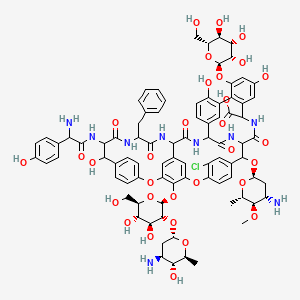
Actinoidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinoidin, also known as this compound, is a useful research compound. Its molecular formula is C84H94ClN9O31 and its molecular weight is 1761.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Actinoidin exhibits significant antimicrobial properties against a variety of pathogenic bacteria. Its effectiveness has been demonstrated in several studies:
- Inhibition of Platelet Aggregation : this compound has been identified as an inhibitor of ristocetin- and ristomycin-induced platelet agglutination, suggesting potential applications in hematological disorders .
- Antibacterial Spectrum : Research indicates that this compound is effective against Gram-positive bacteria, including strains resistant to conventional antibiotics .
Synthetic Biology and Drug Development
The rise of synthetic biology has opened avenues for enhancing the production and efficacy of natural products like this compound:
- Combinatorial Biosynthesis : Genetic manipulation techniques have been employed to modify the biosynthetic pathways of actinobacteria, leading to the generation of novel derivatives with improved antimicrobial activity. For instance, researchers have successfully engineered Streptomyces coelicolor to produce modified actinorhodin, a related compound .
- Genome Mining : Genome mining strategies have been utilized to uncover cryptic gene clusters responsible for secondary metabolite production, including this compound. This approach allows for the activation and exploitation of previously unexpressed biosynthetic pathways, potentially increasing the yield and diversity of antimicrobial compounds .
Table 1: Antimicrobial Activity of this compound and Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| Ristomycin A | Enterococcus faecalis | 0.25 µg/mL |
| Keratinimicins A | Clostridium difficile | 0.1 µg/mL |
Note: MIC values indicate the lowest concentration required to inhibit bacterial growth.
Table 2: Applications in Synthetic Biology
| Application | Description |
|---|---|
| Combinatorial Biosynthesis | Engineering microbial strains to enhance production of this compound derivatives |
| Genome Mining | Identifying and activating silent gene clusters for secondary metabolite production |
Case Study 1: Modification of Glycopeptide Antibiotics
A study highlighted the modification of glycopeptide antibiotics through synthetic biology approaches. Researchers focused on manipulating the biosynthetic genes in Amycolatopsis keratiniphila, leading to the discovery of keratinimicins with potent antibacterial activity comparable to established antibiotics like vancomycin . This exemplifies how this compound-related compounds can be optimized for better therapeutic efficacy.
Case Study 2: Activation of Silent Gene Clusters
In another investigation, genome mining techniques were applied to activate silent gene clusters in Amycolatopsis japonicum, resulting in the production of ristomycin A. This compound demonstrated significant antibacterial properties and was confirmed through advanced chemical analyses such as high-performance liquid chromatography and mass spectrometry . The successful activation of these gene clusters showcases the potential for discovering novel antibiotics from existing microbial genomes.
Eigenschaften
CAS-Nummer |
39319-82-9 |
|---|---|
Molekularformel |
C84H94ClN9O31 |
Molekulargewicht |
1761.1 g/mol |
IUPAC-Name |
48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S,5R,6S)-4-amino-5-methoxy-6-methyloxan-2-yl]oxy-22-benzyl-5-chloro-18,32,37-trihydroxy-20,23,26,42,44-pentaoxo-35-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C84H94ClN9O31/c1-32-65(100)46(86)28-56(116-32)124-75-70(105)68(103)55(31-96)122-84(75)125-74-52-24-39-25-53(74)119-50-20-14-38(23-45(50)85)73(123-57-29-47(87)72(115-3)33(2)117-57)64-81(112)92-62(82(113)114)44-26-41(98)27-51(120-83-71(106)69(104)67(102)54(30-95)121-83)58(44)43-22-37(13-19-49(43)99)60(78(109)94-64)91-79(110)61(39)90-76(107)48(21-34-7-5-4-6-8-34)89-80(111)63(66(101)36-11-17-42(118-52)18-12-36)93-77(108)59(88)35-9-15-40(97)16-10-35/h4-20,22-27,32-33,46-48,54-57,59-73,75,83-84,95-106H,21,28-31,86-88H2,1-3H3,(H,89,111)(H,90,107)(H,91,110)(H,92,112)(H,93,108)(H,94,109)(H,113,114)/t32-,33-,46-,47-,48?,54+,55+,56-,57-,59?,60?,61?,62?,63?,64?,65-,66?,67+,68+,69-,70-,71-,72-,73?,75+,83-,84-/m0/s1 |
InChI-Schlüssel |
FHIABUHDBXFQIT-JSNQUVIDSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)OC9C(C(C(C(O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)OC1CC(C(C(O1)C)OC)N)Cl)CO)O)O)N)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O[C@@H]9[C@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)OC)N)Cl)CO)O)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)OC9C(C(C(C(O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)OC1CC(C(C(O1)C)OC)N)Cl)CO)O)O)N)O |
Synonyme |
actinoidin actinoidins actinoidins hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















